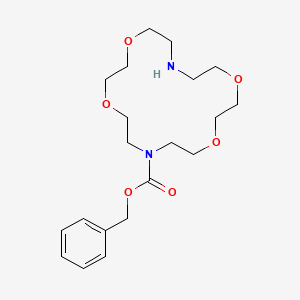

2,2'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)diethanol

Overview

Description

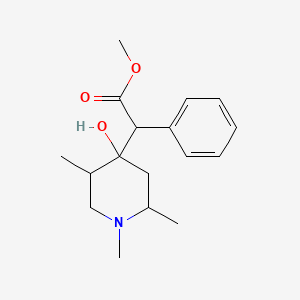

“2,2’-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)diethanol” is a derivative of 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, which is a crown ether . Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups . The most common and most popular crown ethers are cyclic oligomers of ethylene oxide, the repeating unit being ethyleneoxy, i.e., -CH2CH2O-. Important for their reactivity is the fact that crown ethers are capable of selectively solvating cations .

Molecular Structure Analysis

The molecular structure of the parent compound, 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, consists of a 12-membered ring with four oxygen atoms and two nitrogen atoms . The SMILES string representation of the molecule is C1COCCOCCNCCOCCOCCN1 . The InChI key is NLMDJJTUQPXZFG-UHFFFAOYSA-N . The exact molecular structure of “2,2’-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)diethanol” would require additional information or computational chemistry analysis.Physical And Chemical Properties Analysis

The parent compound, 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, is a solid with a melting point of 111-114 °C . It has a molecular weight of 262.35 . The specific physical and chemical properties of “2,2’-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)diethanol” would likely depend on the nature of the diethanol substituents.Scientific Research Applications

Lead-Selective Membrane Electrodes

Diazacrown ethers have been synthesized for use as neutral lead(II) ionophores in ion-selective electrode applications. These compounds demonstrate potential for determining lead ions in water samples (Yang et al., 1997).

Nuclease Activity of Complexes

The cerium(III) complexes of diaza-crown ether have shown significant catalytic activity for DNA cleavage. This activity varies with different functional groups attached to the ether (Jiang et al., 2018).

Metal Ion Complexation

Various diaza-18-crown-6 derivatives have been studied for their ability to form complexes with metal ions like Na+, K+, Ca2+, etc. These studies provide insights into the properties of these complexes (Temel et al., 2002).

Influence on Cation Complexation

Research into N,N'-diaryl derivatives of diaza-crown ethers has provided valuable information on how different side chains influence the complexation of cations (Sonveaux, 1984).

Liquid Membrane Transport Studies

Diazacrown ethers have been explored for their efficiency in transporting alkali metal cations across liquid membranes. This research is crucial for applications in selective ion transport (Ma et al., 2005).

Structural Analysis

Studies on the structure of diaza-crown ether derivatives at low temperatures have contributed to understanding the conformational behavior of these compounds (Basok et al., 2005).

Catalytic Capabilities

The catalytic capacities of diaza-crownether complexes, especially those involving lanthanum, have been examined for their effectiveness in processes like phosphate ester hydrolysis. This research has implications for understanding catalytic mechanisms at a molecular level (Xie et al., 2016).

Intercalation Studies with Zirconium Phosphates

The interaction of diaza-crown ethers with zirconium phosphates has been investigated, providing insights into how these compounds intercalate into inorganic layers, which is significant for materials science applications (Kijima et al., 1996).

Transition Metal Complexes as Functional Nucleases

Research has been conducted on the synthesis and function of transition metal complexes of diaza-crown ethers. These studies are crucial for understanding their potential as artificial nucleases, particularly in DNA hydrolytic cleavage (Xie et al., 2017).

Fluorescence Properties and Metal Coordination

The fluorescence properties of azacrown ethers with naphthyl branches have been studied. These findings are important for developing new materials with specific optical properties (Puntoriero et al., 2008).

Sensor Development for Metal Detection

The development of sensors using diaza-crown ether composites for detecting metals like samarium is another significant application. Such sensors have potential uses in environmental monitoring and industrial processes (Agrahari & Srivastava, 2011).

Mechanism of Action

The mechanism of action of crown ethers, including 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, involves the formation of complexes with cations . The oxygen atoms in the crown ether ring can donate their lone pairs of electrons to form coordinate covalent bonds with cations . This allows crown ethers to selectively bind to certain cations, influencing the reactivity of these cations .

properties

IUPAC Name |

2-[16-(2-hydroxyethyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34N2O6/c19-7-1-17-3-9-21-13-15-23-11-5-18(2-8-20)6-12-24-16-14-22-10-4-17/h19-20H,1-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLWTTRFRPIAAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCN(CCOCCOCCN1CCO)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389066 | |

| Record name | 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69930-74-1 | |

| Record name | 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid](/img/structure/B3822030.png)

![4-(4-{[2-(4-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}phenoxy)benzoic acid](/img/structure/B3822033.png)

![2-[(2-carboxyphenyl)thio]-5-({3-[4-(octadecyloxy)phenyl]-3-oxopropanoyl}amino)benzoic acid](/img/structure/B3822053.png)

![3-[(3-oxoicosanoyl)amino]-4-phenoxybenzoic acid](/img/structure/B3822055.png)

![N,N'-[(phenylimino)di-2,1-ethanediyl]bis(4-methylbenzenesulfonamide)](/img/structure/B3822075.png)

![2,2'-[(4-amino-1,2-phenylene)bis(oxy)]diethanol](/img/structure/B3822086.png)